molecular formula C10H13N5O B2759889 1-ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine CAS No. 1856045-44-7

1-ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine

Cat. No.: B2759889
CAS No.: 1856045-44-7
M. Wt: 219.248
InChI Key: QJBMMMHYXKTWDN-UHFFFAOYSA-N
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Description

1-ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method involves the reaction of 4-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base to form the ethyl ester intermediate. This intermediate is then reacted with hydrazine hydrate to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches may be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-3-(4-methyl-1H-pyrazole-1-carbonyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(5-amino-1-ethylpyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-3-14-9(11)4-8(13-14)10(16)15-6-7(2)5-12-15/h4-6H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBMMMHYXKTWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N2C=C(C=N2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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